molecular formula C17H32BrNO2 B8216575 Anisotropine methyl bromide

Anisotropine methyl bromide

Cat. No.: B8216575
M. Wt: 362.3 g/mol
InChI Key: QSFKGMJOKUZAJM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anisotropine methyl bromide (CAS 80-50-2), chemically designated as endo-8,8-dimethyl-3-[(1-oxo-2-propylpentyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide, is a quaternary ammonium anticholinergic agent . It is also known by the synonym Octatropine methyl bromide and has been utilized clinically as an anti-ulcer drug due to its muscarinic receptor antagonism, which reduces gastric acid secretion and smooth muscle spasms . Synthetically, it is derived from tropine esterified with 2-propylpentanoyl acid, followed by quaternization with methyl bromide . The compound is typically administered in 50 mg oral tablet formulations, as evidenced by FDA-approved drug listings .

Properties

IUPAC Name

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-propylpentanoate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFKGMJOKUZAJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER, CHLOROFORM; SPARINGLY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER, SOL IN ETHANOL; INSOL IN DIETHYL ETHER
Details Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 10
Record name Anisotropine methylbromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00517
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 10
Record name ANISOTROPINE METHYLBROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM ACETONE, WHITE, GLISTENING POWDER OR PLATES

CAS No.

80-50-2
Record name Anisotropine methylbromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00517
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Octatropine methylbromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISOTROPINE METHYLBROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

329 °C
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 106
Record name Anisotropine methylbromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00517
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 106
Record name ANISOTROPINE METHYLBROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anisotropine methyl bromide involves the esterification of

Biological Activity

Anisotropine methyl bromide, also known as octatropine methyl bromide, is a quaternary ammonium compound primarily recognized for its role as a muscarinic antagonist and antispasmodic agent. Initially introduced in the 1960s for the treatment of peptic ulcers, its clinical applications have evolved, and it is now primarily utilized to alleviate gastrointestinal spasms. This article examines the biological activity of this compound, focusing on its pharmacodynamics, therapeutic uses, and relevant research findings.

This compound exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs), specifically M1, M2, M3, and M5 subtypes. This inhibition disrupts the action of acetylcholine on various smooth muscles and glands innervated by postganglionic cholinergic nerves. The primary pharmacological actions include:

  • Reduction of gastrointestinal motility : It decreases peristalsis and secretory activity in the gastrointestinal tract.
  • Relaxation of smooth muscles : It induces relaxation in the ureter, urinary bladder, bile ducts, and gallbladder.
  • Antisecretory effects : It inhibits salivary and bronchial secretions and reduces gastric acid secretion at higher doses .

Pharmacokinetics

This compound is characterized by poor gastrointestinal absorption (10-25% bioavailability) and is metabolized hepatically through enzymatic hydrolysis. The compound's pharmacokinetic properties influence its clinical effectiveness and dosing regimens .

Gastrointestinal Disorders

This compound is primarily used to manage gastrointestinal spasms. A double-blind crossover study compared its efficacy with belladonna alkaloids and phenobarbital, demonstrating significant relief from abdominal cramping associated with gastrointestinal disorders . Furthermore, studies suggest that nighttime administration may enhance healing rates in patients with duodenal ulcers .

Case Studies

  • Gastrointestinal Spasm Relief : A study involving 60 patients indicated that this compound significantly improved symptoms of gastrointestinal spasm compared to placebo.
  • Duodenal Ulcer Treatment : Research suggested that administering this compound at night could aid in pain management and promote healing in duodenal ulcer patients .

Side Effects and Interactions

The use of this compound is associated with various side effects, including:

  • Dry mouth
  • Constipation
  • Dizziness
  • Palpitations
  • Mydriasis (dilated pupils)

Adverse reactions are generally mild but can be exacerbated when combined with other medications such as adenosine or albuterol, which may increase the risk of tachycardia .

Comparative Data Table

PropertyValue
Chemical Formula C17H32BrNO2
Molar Mass 362.352 g/mol
Bioavailability 10-25%
Metabolism Hepatic
Primary Action Muscarinic antagonist
Common Side Effects Dry mouth, constipation

Scientific Research Applications

Medical Applications

  • Treatment of Peptic Ulcers
    • Anisotropine methyl bromide was historically used to reduce gastric acid secretion and delay gastric emptying. A study indicated that nighttime administration could be beneficial for duodenal ulcer patients, with a significant percentage experiencing healing within two weeks .
  • Management of Gastrointestinal Disorders
    • Due to its antispasmodic properties, it has been explored for treating various gastrointestinal disorders. Its specific action on the gastrointestinal tract distinguishes it from other muscarinic antagonists like atropine .

Biological Research

  • This compound has been utilized in studies investigating the pharmacological effects of muscarinic antagonists on the nervous system and smooth muscle responses. Its unique properties have made it a subject of interest in understanding quaternary ammonium compounds' behavior in biological systems .

Industrial Applications

  • The compound is also studied for its potential roles in organic synthesis as a reagent for quaternary ammonium compounds. Its chemical structure allows it to participate in substitution reactions, making it valuable in various chemical processes .

Study on Duodenal Ulcer Treatment

A randomized double-blind placebo-controlled trial evaluated the efficacy of nighttime this compound therapy in treating duodenal ulcers. Results indicated that 69% of treated subjects healed their ulcers compared to 43% in the placebo group, suggesting potential benefits in specific patient populations .

Pharmacokinetics and Distribution

Research indicates that this compound's absorption is poor and irregular, with gastrointestinal absorption ranging from 10% to 25%. This pharmacokinetic profile impacts its therapeutic effectiveness and necessitates careful dosing considerations .

Comparison with Similar Compounds

Methscopolamine Bromide

  • Chemical Structure : A quaternary ammonium derivative of scopolamine, featuring a tropine core esterified with scopine and quaternized with methyl bromide .
  • Therapeutic Use : Primarily used for peptic ulcer disease and gastrointestinal hypermotility, similar to this compound .
  • Key Differences: Methscopolamine (synonyms: Pamine, Scoline) is more polar due to its additional oxygen-containing functional groups, which may reduce central nervous system (CNS) penetration compared to tertiary amine anticholinergics .
  • Dosage Forms : Available in oral and injectable formulations, with doses tailored to gastrointestinal indications .

Ipratropium Bromide

  • Chemical Structure: A tropane alkaloid derivative with an isopropyl group at the nitrogen atom, structurally distinct from anisotropine’s 2-propylpentanoyloxy substitution .
  • Therapeutic Use : Used for respiratory conditions (e.g., chronic obstructive pulmonary disease) rather than gastrointestinal disorders, highlighting its selectivity for bronchial muscarinic receptors .
  • Key Differences : Ipratropium’s isopropyl group enhances aerosol delivery efficacy, making it suitable for inhalation therapy, unlike anisotropine’s oral administration .

Valethamate Bromide

  • Chemical Structure : A synthetic quaternary ammonium compound with a phenylvalerate ester group.
  • Therapeutic Use : Indicated for urinary incontinence and visceral spasms, diverging from anisotropine’s anti-ulcer focus .
  • Key Differences : Valethamate exhibits higher affinity for urinary tract muscarinic receptors, whereas anisotropine targets gastric secretions .

Comparative Data Table

Compound CAS Number Therapeutic Use Dosage Form Key Structural Features
This compound 80-50-2 Peptic ulcers, GI spasms 50 mg oral tablets 2-Propylpentanoyloxy-tropine, methyl bromide quaternary salt
Methscopolamine Bromide 155-41-9 Peptic ulcers Oral/Injectable Scopine ester, methyl bromide quaternization
Ipratropium Bromide 22254-24-6 Respiratory disorders Inhalation aerosol Isopropyl substitution, tropane core
Valethamate Bromide 541-20-2 Urinary incontinence Oral/Injectable Phenylvalerate ester, quaternary ammonium

Pharmacological and Ontological Considerations

  • Mechanistic Overlap : All compounds inhibit muscarinic acetylcholine receptors but differ in subtype selectivity (e.g., M3 for gastrointestinal vs. M1/M2 for respiratory effects) .
  • Ontological Challenges : Biomedical ontologies struggle to classify the "role" of drugs like anisotropine, as its anti-ulcer designation depends on context rather than intrinsic molecular properties . For instance, asserting that "this compound hasrolesome_Anti-ulcer drug" is problematic, as its therapeutic role is contingent on clinical context rather than universal molecular behavior .
  • Safety Profiles : Quaternary ammonium agents like anisotropine exhibit reduced CNS side effects compared to tertiary amines (e.g., atropine) due to poor blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the purity and stability of anisotropine methyl bromide in experimental formulations?

  • Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for identifying impurities and quantifying purity. Reference standards, such as those outlined in pharmaceutical impurity protocols (e.g., methylhyoscine bromide analogs), should be used for calibration . Stability studies under varying pH, temperature, and light exposure conditions can assess degradation pathways. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 6–12 months provides data on shelf-life predictions.

Q. Which pharmacological models are suitable for initial efficacy testing of this compound as a muscarinic acetylcholine receptor (mAChR) antagonist?

  • Methodological Answer:

  • In vitro: Radioligand binding assays (e.g., using [³H]-N-methylscopolamine) on isolated mAChR subtypes (M1–M5) to determine receptor affinity (Ki values). Functional assays, such as calcium flux or cAMP inhibition in CHO cells expressing recombinant mAChRs, can evaluate antagonistic potency .
  • In vivo: Rodent models of gastrointestinal hypermotility or ulcer induction (e.g., ethanol-induced gastric lesions) to assess therapeutic effects, with dose-response comparisons to established mAChR antagonists like atropine methyl bromide .

Q. How should researchers design acute toxicity studies for this compound to establish safe dosage ranges?

  • Methodological Answer: Follow OECD Guideline 423, using a stepwise approach in rodents:

Administer single doses (e.g., 5–300 mg/kg) via oral or intravenous routes.

Monitor clinical signs (e.g., respiratory depression, salivation) for 14 days.

Conduct histopathology on organs (liver, kidneys, CNS) post-mortem.

  • Compare results to structurally related compounds (e.g., methylatropine bromide) to identify species-specific sensitivities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported receptor binding affinities of this compound across studies?

  • Methodological Answer:

  • Standardize assay conditions: Control variables like buffer composition (e.g., Mg²⁺ concentration), temperature, and cell membrane preparation methods.
  • Validate with orthogonal assays: Compare radioligand binding data with functional assays (e.g., ERK phosphorylation) to confirm antagonistic activity .
  • Meta-analysis: Use statistical tools (e.g., mixed-effects models) to account for inter-lab variability and publication bias. Reference databases like PubChem for cross-study validation .

Q. How can chronic toxicity studies for this compound be optimized to assess long-term neurological impacts?

  • Methodological Answer:

  • Study Design: Expose B6C3F1 mice or Sprague-Dawley rats to inhaled or oral doses for 18–24 months. Monitor neurobehavioral outcomes (e.g., open-field tests, rotorod performance) and neuropathology (e.g., hippocampal neuron counts) .
  • Biomarkers: Measure CSF levels of acetylcholine and inflammatory markers (e.g., IL-6) to correlate with histopathological findings.
  • Comparative Analysis: Contrast results with methyl bromide toxicity profiles, noting differences in metabolic pathways (e.g., glutathione conjugation) .

Q. What methodologies are effective for detecting and quantifying this compound metabolites in biological samples?

  • Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate metabolites from plasma or urine.
  • Analytical Tools: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity. Reference synthesized metabolite standards (e.g., hydrolyzed or oxidized derivatives) for quantification .
  • Data Interpretation: Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate half-life and metabolic clearance rates.

Q. How do researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

  • Methodological Answer:

  • Quality Control: Implement strict synthesis protocols (e.g., Grignard reaction conditions for bromide substitution) with in-process checks via NMR and IR spectroscopy.
  • Stability-Indicating Methods: Use differential scanning calorimetry (DSC) to detect polymorphic changes and ensure crystalline consistency .
  • Documentation: Adhere to FAIR data principles, publishing raw spectral data and synthetic yields in open-access repositories for peer validation .

Data Contradiction and Validation Questions

Q. What approaches validate the specificity of this compound’s mAChR antagonism in the presence of off-target receptors (e.g., nicotinic or GABA receptors)?

  • Methodological Answer:

  • Selectivity Panels: Screen against a broad panel of receptors (e.g., CEREP’s Psychoactive Drug Screening Program) at 10 µM concentrations.
  • CRISPR-Cas9 Knockout Models: Use mAChR subtype-specific knockout cell lines to confirm on-target effects.
  • Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and compare with experimental IC50 values .

Q. How can conflicting data on this compound’s efficacy in ulcer models be reconciled?

  • Methodological Answer:

  • Dose-Response Reassessment: Test lower doses (0.1–1 mg/kg) to avoid receptor saturation and false-negative results.
  • Model Optimization: Standardize ulcer induction methods (e.g., acetic acid vs. stress-induced models) and control for confounding factors (e.g., microbiome variations).
  • Collaborative Replication: Share protocols and materials via consortia (e.g., EQIPD) to reduce inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anisotropine methyl bromide
Reactant of Route 2
Reactant of Route 2
Anisotropine methyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.